molecular formula C18H20N4O5S B2703637 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL CAS No. 1226435-65-9

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL

Cat. No.: B2703637
CAS No.: 1226435-65-9
M. Wt: 404.44
InChI Key: QOGXJGZVFBNIKZ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL is a complex organic compound that features a unique combination of functional groups, including a trimethoxyphenyl group, an oxadiazole ring, and a pyrimidin-4-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivative through a cyclization reaction involving appropriate precursors. This intermediate is then reacted with a sulfanyl pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols. Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The sulfanyl group may undergo redox reactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran: Shares the trimethoxyphenyl group but differs in the core structure.

    Sodium (6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methyl phosphate hexahydrate: Contains a similar pyrimidine core but with different substituents.

    5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride: Features the trimethoxyphenyl group and pyrimidine core but lacks the oxadiazole ring and sulfanyl group.

Uniqueness

The uniqueness of 5,6-Dimethyl-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)pyrimidin-4-OL lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-9-10(2)19-18(21-17(9)23)28-8-14-20-16(22-27-14)11-6-12(24-3)15(26-5)13(7-11)25-4/h6-7H,8H2,1-5H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXJGZVFBNIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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